Dodecanamide, 3-oxo- is an organic compound classified as an N-acyl-alpha amino acid derivative. Its chemical structure includes a dodecanamide backbone with a keto group at the third position, which contributes to its functional properties. The compound's IUPAC name is 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide, and its molecular formula is . This compound is notable for its role in various biological processes and potential applications in pharmaceutical research.
These reactions are essential for modifying the compound for various applications in drug development and synthesis .
Dodecanamide, 3-oxo- exhibits significant biological activity, particularly in the context of bacterial quorum sensing. It acts as a signaling molecule produced by certain bacteria, including Pseudomonas aeruginosa, influencing gene expression related to virulence and biofilm formation . Additionally, studies have shown that it can modulate immune responses, such as inhibiting lymphocyte proliferation and influencing cytokine production in macrophages .
Several methods exist for synthesizing dodecanamide, 3-oxo-. Common approaches include:
Dodecanamide, 3-oxo- has various applications in fields such as:
Interaction studies of dodecanamide, 3-oxo-, particularly with human immune cells and bacterial strains, reveal its influence on cellular signaling pathways. For instance:
These interactions highlight its potential therapeutic applications and importance in understanding microbial pathogenesis.
Dodecanamide, 3-oxo- shares structural similarities with several other compounds that also play roles in biological signaling and pharmaceutical applications. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(3-Oxododecanoyl)-L-homoserine lactone | Bacterial quorum-sensing molecule; influences immune responses | |
N-Octanoyl-homoserine lactone | Shorter carbon chain; involved in similar signaling processes | |
N-(3-Oxotetradecanoyl)-L-homoserine lactone | Longer carbon chain; exhibits similar quorum-sensing properties |
Dodecanamide, 3-oxo-'s uniqueness lies in its specific carbon chain length (dodecane), which influences its physical properties and biological activities compared to shorter or longer homologs. Its dual functionality as both an amide and a ketone allows for diverse reactivity that can be exploited in synthetic chemistry and biological research .
The development of non-hydrolysable aniline derivatives represents a significant advancement in quorum sensing modulation, addressing the inherent instability of natural acyl homoserine lactone signals [1]. The design of 3-oxo-C12-aniline and related compounds follows established principles that prioritize hydrolytic stability while maintaining receptor binding affinity [1] [2].
The fundamental design approach involves replacing the hydrolytically labile lactone ring with a stable aniline moiety, particularly 2-substituted aniline scaffolds [2]. Research has demonstrated that 2-nitroaniline serves as an effective replacement for the homoserine lactone head group, positioning itself at the same location within the LuxR binding site [2]. The 2-nitroaniline scaffold maintains essential hydrogen bonding interactions, with the nitro group forming hydrogen bonds with Tryptophan 66 and the amine group interacting with Aspartate 79 [2].
The structural requirements for effective aniline-based quorum sensing modulators include the presence of hydrogen bond acceptor groups adjacent to the amino group [3]. This design principle has been validated through the synthesis of compounds such as N-(2-nitrophenyl)butanamide and N-(2-nitrophenyl)hexanamide, which exhibit antagonistic activity with IC50 values of 58 μM and 94 μM respectively [2]. The combination of an aniline structure with appropriately positioned hydrogen bond acceptors dictates the antagonist activity of these molecular scaffolds [3].
Compound | Structure Type | IC50 (μM) | Activity Type | Target Receptor | Key Features |
---|---|---|---|---|---|
2-Nitroaniline (2-NA) | Simple aniline | Active | Antagonist | LuxR | Simple scaffold with nitro group |
N-(2-nitrophenyl)butanamide | Acyl nitroaniline | 58 | Antagonist | LuxR | C4 chain optimal for activity |
N-(2-nitrophenyl)hexanamide | Acyl nitroaniline | 94 | Antagonist | LuxR | C6 chain maintains activity |
2-Acetylaniline | Acetyl aniline | Active | Antagonist | LuxR | Acetyl group provides binding |
N-hexanoylaniline | Acyl aniline | 79 | Antagonist | LuxR | Specific C6 chain requirement |
3-oxo-C12-aniline | Complex aniline derivative | Not specified | Antagonist | LasR | Non-hydrolysable aniline core |
The acyl chain length plays a critical role in determining the activity of aniline derivatives [2]. For 2-nitroaniline compounds, both C4 and C6 derivatives maintain significant antagonistic activity, while longer chains result in reduced activity due to inappropriate steric interactions [2]. The 2-nitroaniline scaffold demonstrates superior activity compared to unsubstituted anilines, with the nitro group providing crucial anchoring interactions within the receptor binding pocket [2].
Modifications to the homoserine lactone ring structure significantly influence LasR binding affinity and receptor selectivity [4] [5]. The replacement of the oxygen atom in the lactone ring with sulfur to form thiolactones represents one of the most successful modifications, resulting in enhanced hydrolytic stability and maintained biological activity [6] [5].
Thiolactone analogs demonstrate remarkable improvements in stability compared to their oxygen-containing counterparts [6]. Analysis of representative thiolactone compounds reveals hydrolysis half-lives nearly double those of parent acyl homoserine lactones in bacterial growth medium [6]. The meta-bromo-thiolactone compound exhibits particularly potent activity, functioning as a dual inhibitor of both LasR and RhlR receptors while providing protection against Pseudomonas aeruginosa-mediated cellular damage [5].
The structural basis for enhanced binding affinity in thiolactone modifications involves maintained hydrogen bonding patterns with key receptor residues [6]. The sulfur substitution preserves the essential interactions with Tryptophan 66 and Aspartate 79 while providing additional hydrophobic contacts that stabilize the ligand-receptor complex [6]. Meta-halogen substitutions on thiolactone rings further enhance activity, with meta-bromo-thiolactone achieving nanomolar-range inhibitory concentrations [5].
Compound | Modification Type | Activity | Hydrolysis Stability | Biological Effect | IC50 Range |
---|---|---|---|---|---|
meta-bromo-thiolactone | Halogen substitution | Dual LasR/RhlR inhibition | Enhanced | Protects cells from P. aeruginosa | Nanomolar |
Chloro-thiolactone | Halogen substitution | QS inhibition | Enhanced | Reduces virulence | Micromolar |
meta-chloro-thiolactone | Position-specific halogen | QS inhibition | Enhanced | Reduces virulence | Micromolar |
Thiolactone 13 (p-nitrophenyl) | Electron-withdrawing group | Agonist activity | Enhanced | Receptor activation | Variable |
Thiolactone 14 (indole) | Aromatic heterocycle | Agonist activity | Enhanced | Receptor activation | Variable |
meta-bromophenoxythiolactone 16 | Phenoxy linkage | High antagonist activity | Enhanced | Cell protection | Nanomolar |
The impact of ring modifications extends beyond simple stability improvements to include altered receptor selectivity profiles [7]. Heterocyclic replacements for the lactone ring, including thiolactones, pyrrolidine derivatives, and isoxazolidinones, demonstrate varying degrees of agonistic or antagonistic activity depending on the specific structural modifications [7]. The thiolactone modification consistently maintains antagonistic activity while providing enhanced stability for prolonged biological applications [6].
Crystal structure analysis reveals that thiolactone modifications accommodate well within the LasR binding pocket without requiring significant conformational changes [4]. The flexible loop region consisting of residues 40-51 in LasR can accommodate these modifications while maintaining essential protein-ligand contacts [4]. This structural flexibility underlies the maintained binding affinity observed with thiolactone analogs [4].
Structure-activity relationship studies of dodecanamide, 3-oxo- derivatives reveal critical dependencies on acyl chain length and functional group positioning [4] [8]. The native 12-carbon chain length represents an optimal balance between hydrophobic interactions and receptor accommodation, as demonstrated through systematic evaluation of chain length variants [4].
The LasR receptor exhibits distinct preferences for different chain lengths, with the native 3-oxo-C12 configuration providing optimal binding affinity [4]. Shorter chain analogs, such as 3-oxo-C10, require enhanced receptor flexibility through loop conformational changes to achieve effective binding [4]. Longer chain variants, including 3-oxo-C14, necessitate significant structural rearrangements in the receptor binding pocket, particularly involving the loop region spanning residues 40-51 [4].
Functional group modifications at the 3-position of the acyl chain demonstrate significant impact on receptor binding and activity [8]. The 3-oxo functionality provides essential hydrogen bonding interactions that contribute to binding affinity and receptor selectivity [8]. Removal or modification of this functional group results in substantially reduced activity, emphasizing its critical role in molecular recognition [8].
Chain Length | Native Activity | Aniline Derivatives | Thiolactone Analogs | Binding Affinity Trend | Key Observations |
---|---|---|---|---|---|
C4 | Low | Active (2-NA) | Active | Weak | Critical for 2-nitroaniline |
C6 | Moderate | Active (compounds 2,12) | Active | Moderate | Optimal for simple anilines |
C8 | High | Inactive | Active | Strong | Structural hindrance |
C10 | High | Inactive | Active | Strong | Reduced selectivity |
C12 | Optimal | Optimal | Optimal | Strongest | Native ligand length |
C14 | High | Variable | Active | Strong | Flexible loop accommodation |
The role of the Tyrosine 47 residue in accommodating different chain lengths has been elucidated through crystallographic studies [4]. This residue adopts multiple conformations depending on the acyl chain length, lying parallel to C14 chains and perpendicular to shorter C10 and C12 chains [4]. Mutations at this position, including Y47R and Y47S, result in decreased sensitivity to both native and non-native ligands, confirming its importance in chain length accommodation [4].
Systematic evaluation of acyl chain modifications reveals that branching and aromatic substitutions generally reduce activity compared to linear aliphatic chains [8]. The hydrophobic binding pocket of LasR accommodates linear chains most effectively, with branched or bulky substituents causing steric clashes that reduce binding affinity [8]. However, specific modifications, such as terminal phenyl groups, can be accommodated when combined with appropriate chain lengths [8].
The structure-activity relationships extend to receptor selectivity, with different chain lengths conferring varying degrees of selectivity for LasR versus other LuxR-type receptors [9]. The 12-carbon chain length provides optimal selectivity for LasR while maintaining some cross-reactivity with related receptors [9]. Shorter chains tend to exhibit broader receptor selectivity, while longer chains may show enhanced selectivity for specific receptor subtypes [9].
Ligand | Binding Affinity | Structural Accommodations | Key Residue Interactions | Selectivity |
---|---|---|---|---|
3-oxo-C12-HSL (native) | Highest | Optimal fit | Trp66, Asp79, Tyr62 | LasR-specific |
3-oxo-C10-HSL | Moderate | Loop flexibility required | Trp66, Asp79 | Moderate |
3-oxo-C14-HSL | High | Significant loop shift | Trp66, Asp79, Y47 | LasR-selective |
2-nitroaniline derivatives | Moderate | Lactone replacement | Trp66, Asp79 | LuxR-family |
meta-bromo-thiolactone | High | Enhanced stability | Trp66, Asp79 | Dual LasR/RhlR |
Aniline-based antagonists | Variable | Competitive binding | Variable | Variable |
High-throughput virtual screening represents a cornerstone methodology in the computational identification of LasR antagonists, particularly for compounds related to dodecanamide, 3-oxo- derivatives [1] [2] [3]. This approach enables the systematic evaluation of large molecular libraries to identify potential quorum sensing inhibitors with enhanced efficiency compared to traditional experimental screening methods [4].
The implementation of high-throughput virtual screening for LasR inhibitor discovery typically involves a multi-tiered approach [1] [3]. The initial screening phase employs high-throughput virtual screening mode to rapidly filter large chemical databases, typically containing 25,000 to over 3,000,000 compounds [5] [2]. This is followed by standard precision docking, which refines the top-ranking compounds, and finally extra precision docking to identify the most promising candidates [1] [3].
Recent studies have demonstrated the effectiveness of this tiered approach in identifying novel LasR antagonists. For instance, screening of the Schrödinger small molecule database resulted in the identification of 12 top hit compounds with docking scores below -11.0 kcal/mol [3]. Among these, compounds such as CACPD2011a-0001928786, CACPD2011a-0001927437, and CACPD2011a-0000896051 showed significant antagonistic activity against LasR [3].
The screening process typically begins with the preparation of the LasR protein structure, commonly utilizing the crystal structure with PDB ID 3IX4 or similar coordinates [1] [3]. The ligand-binding domain is defined based on the native autoinducer binding site, with key residues including Tyr56, Asp73, Ser129, and Trp60 serving as critical interaction points [3] [6]. These residues form essential hydrogen bonds and hydrophobic contacts with potential inhibitors [7].
Compound | XP Docking Score (kcal/mol) | H-bond Interactions | Key Residues |
---|---|---|---|
Native ligand (OdDHL) | -7.5 | 4 | Tyr56, Asp73, Ser129, Trp60 |
CACPD2011a-0001928786 | -13.0 | 3 | Tyr56, Ser129, Asp73 |
CACPD2011a-0001927437 | -12.2 | 3 | Tyr56, Ser129, Asp73 |
CACPD2011a-0000896051 | -11.7 | 0 | - |
The success of high-throughput virtual screening is heavily dependent on the quality of the scoring functions and the diversity of the chemical libraries screened [8] [4]. Different docking programs and scoring functions have been evaluated, with studies showing that optimization using multiple scoring functions can significantly improve hit rates [8]. The integration of machine learning approaches has further enhanced the predictive capability of virtual screening, with some studies reporting accuracy rates exceeding 90% in distinguishing active from inactive LasR inhibitors [9].
For dodecanamide, 3-oxo- derivatives, the screening process must account for the specific structural features that contribute to LasR antagonism. The presence of the 3-oxo group and the amide functionality are critical determinants of biological activity [11]. The length of the alkyl chain, typically 10-12 carbons for optimal activity, must be considered during library design and screening [12] [13].
The computational efficiency of high-throughput virtual screening makes it particularly valuable for exploring large chemical spaces. However, the approach requires careful validation through subsequent experimental testing to confirm the biological activity of identified hits [1] [3]. The combination of virtual screening with molecular dynamics simulations and binding free energy calculations provides a comprehensive approach to LasR inhibitor discovery [1] [3].
Molecular dynamics simulations provide critical insights into the dynamic behavior of LasR-ligand complexes, particularly for understanding the binding mechanisms of dodecanamide, 3-oxo- derivatives [1] [14] [15]. These simulations enable the exploration of conformational changes, binding stability, and the detailed molecular interactions that govern ligand recognition and binding affinity [16] [17].
The application of molecular dynamics simulations to LasR inhibitor discovery typically involves the simulation of protein-ligand complexes in explicit solvent environments [1] [15]. The simulations are commonly performed using established force fields such as AMBER or CHARMM, with simulation times ranging from nanoseconds to microseconds depending on the specific research objectives [15] [18].
A fundamental aspect of molecular dynamics simulations for LasR systems is the assessment of ligand binding stability within the protein binding pocket [1] [16]. The root mean square deviation and root mean square fluctuation analyses provide quantitative measures of structural stability throughout the simulation trajectory [16] [19]. For dodecanamide, 3-oxo- derivatives, these analyses reveal the conformational flexibility of both the ligand and the protein binding site [20].
The binding pocket of LasR undergoes significant conformational changes upon ligand binding, particularly in the L3 loop region [21]. Molecular dynamics simulations have revealed that ligands with different potencies can induce distinct conformational states in this loop, affecting the overall binding pocket volume and ligand accommodation [21]. This finding is particularly relevant for dodecanamide, 3-oxo- derivatives, as the bulky substituents may interact differently with the flexible regions of the binding site.
Key interactions observed in molecular dynamics simulations of LasR-ligand complexes include hydrogen bonds with conserved residues Tyr56, Asp73, and Ser129, as well as hydrophobic contacts with the alkyl chain portions of the ligands [7] [22]. The stability of these interactions throughout the simulation trajectory provides insights into the binding mode and the likelihood of sustained inhibitory activity [19].
Interaction Type | Typical Residues | Simulation Observation | Stability |
---|---|---|---|
Hydrogen bonds | Tyr56, Asp73, Ser129 | Persistent throughout trajectory | High |
Hydrophobic contacts | Trp60, Leu110 | Variable with chain length | Moderate |
Van der Waals interactions | Multiple residues | Dependent on ligand size | Variable |
The simulation of ligand dissociation pathways provides valuable information about the kinetics of ligand binding and unbinding [15]. For LasR systems, multiple dissociation pathways have been identified, with the most probable pathway involving movement through the FGH channel [15]. Understanding these pathways is crucial for designing dodecanamide, 3-oxo- derivatives with improved binding kinetics.
Recent advances in enhanced sampling methods have enabled the simulation of rare events such as ligand binding and unbinding [15]. Techniques such as metadynamics and accelerated molecular dynamics have been successfully applied to LasR systems, providing insights into the free energy landscape of ligand binding [15]. These methods are particularly valuable for studying the binding of dodecanamide, 3-oxo- derivatives, which may have complex binding mechanisms due to their structural diversity.
The integration of molecular dynamics simulations with experimental data validation has proven essential for the successful application of these methods to drug discovery [1] [23]. The comparison of simulation predictions with experimental binding affinities and kinetic data provides confidence in the computational results and guides further optimization efforts [23].
Protein flexibility considerations are paramount in molecular dynamics simulations of LasR systems [24] [25]. The binding pocket exhibits significant flexibility, particularly in regions that accommodate the ligand head groups and tail portions [24]. This flexibility must be properly captured in the simulations to obtain accurate predictions of ligand binding behavior [25].
Molecular mechanics combined with generalized Born surface area (MM-GBSA) calculations represent a powerful computational approach for quantifying binding affinities and optimizing dodecanamide, 3-oxo- compounds as LasR inhibitors [26] [27] [28]. This methodology provides a balance between computational efficiency and accuracy, making it particularly suitable for compound optimization efforts in drug discovery [28] [29].
The MM-GBSA method calculates binding free energies by combining molecular mechanics energies with solvation free energies estimated using the generalized Born model [26] [27]. The binding free energy is typically expressed as the difference between the bound complex and the separated receptor and ligand states [26] [30]. For LasR inhibitor optimization, this approach enables the quantitative comparison of different dodecanamide, 3-oxo- derivatives and the identification of structural modifications that enhance binding affinity.
The implementation of MM-GBSA calculations for LasR systems involves several critical steps [26] [30]. Initially, molecular dynamics simulations are performed to generate conformational ensembles of the protein-ligand complex [26] [31]. Subsequently, a representative set of snapshots is extracted from the simulation trajectory, typically ranging from 100 to 1000 frames [26] [30]. The binding free energy is calculated for each snapshot and averaged to obtain the final result [30].
The generalized Born model approximates the electrostatic contribution to solvation free energy by treating the solvent as a continuous dielectric medium [32] [33]. The effective Born radii, which characterize the degree of burial of each atom within the solute, are critical parameters that must be accurately calculated [32] [34]. Advanced implementations such as GBMV and GBSA have been developed to improve the accuracy of these calculations [34] [35].
The non-polar contribution to solvation free energy is typically estimated using a linear relationship with the solvent-accessible surface area [27] [30]. This component accounts for the hydrophobic effects that are particularly important for dodecanamide, 3-oxo- derivatives, given their long alkyl chains and hydrophobic character [30].
Energy Component | Typical Contribution | Significance for Dodecanamide Derivatives |
---|---|---|
Electrostatic (vacuum) | -50 to -150 kcal/mol | Critical for hydrogen bonding interactions |
Van der Waals | -30 to -80 kcal/mol | Important for alkyl chain interactions |
Polar solvation | +20 to +100 kcal/mol | Opposes binding, varies with polarity |
Non-polar solvation | -5 to -20 kcal/mol | Favorable for hydrophobic interactions |
The optimization of dodecanamide, 3-oxo- compounds using MM-GBSA calculations requires careful consideration of the structural features that contribute to binding affinity [36] [37]. The presence of the 3-oxo group provides opportunities for hydrogen bonding interactions with key residues in the LasR binding site [11] [22]. The length and branching of the alkyl chain significantly influence the hydrophobic interactions and overall binding affinity [12] [13].
Recent developments in MM-GBSA methodology have focused on improving the accuracy of binding free energy predictions [36] [37]. The incorporation of interaction entropy calculations to account for conformational entropy changes upon binding has shown promise in enhancing the correlation with experimental data [36] [37]. Additionally, the use of multiple conformational states and enhanced sampling techniques has improved the reliability of the calculations [28].
The application of MM-GBSA calculations to LasR inhibitor optimization has demonstrated significant success in identifying potent compounds [1] [9]. Studies have shown that compounds with favorable MM-GBSA binding energies often exhibit strong antagonistic activity in experimental assays [1] [9]. This correlation provides confidence in using MM-GBSA as a tool for compound prioritization and optimization.
For dodecanamide, 3-oxo- derivatives, MM-GBSA calculations have revealed the importance of specific structural features for binding affinity [11]. The stereochemistry of the substituents, particularly the (3S)-configuration observed in many active compounds, significantly influences the binding energy [38] [11]. The nature of the ring system attached to the amide nitrogen also affects the calculated binding affinity, with certain heterocyclic systems showing enhanced binding compared to simple alkyl groups [39] [40].
The computational efficiency of MM-GBSA makes it particularly suitable for large-scale compound optimization efforts [29] [41]. Automated workflows have been developed to streamline the calculation process, enabling the evaluation of hundreds of compounds in a reasonable timeframe [41] [42]. This capability is essential for the systematic optimization of dodecanamide, 3-oxo- derivatives and the exploration of structure-activity relationships.
Validation of MM-GBSA predictions against experimental data is crucial for establishing the reliability of the method [27] [30]. Studies have shown that MM-GBSA calculations can achieve correlation coefficients of 0.7-0.8 with experimental binding affinities when properly applied [36] [37]. However, the accuracy can vary depending on the specific system and the implementation details [27] [30].